1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one is a chemical compound with the molecular formula C17H33NO. It is also known by its IUPAC name, 1-(2,6-dimethylpiperidin-1-yl)decan-1-one . This compound is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of the nonanone group adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one typically involves the reaction of 2,6-dimethylpiperidine with a suitable nonanone precursor. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve more complex setups, including continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: This compound shares the piperidine ring structure but lacks the nonanone group, resulting in different chemical properties and reactivity.
1-(2,6-Dimethylpiperidin-1-yl)decan-1-one: This compound is structurally similar but has a different alkyl chain length, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
57150-45-5 |
---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
1-(2,6-dimethylpiperidin-1-yl)nonan-1-one |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-13-16(18)17-14(2)11-10-12-15(17)3/h14-15H,4-13H2,1-3H3 |
InChI-Schlüssel |
GNIRRVGESQZCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)N1C(CCCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.